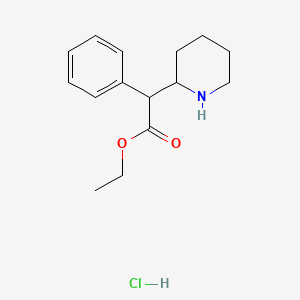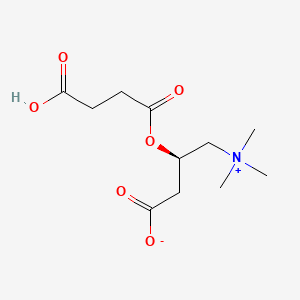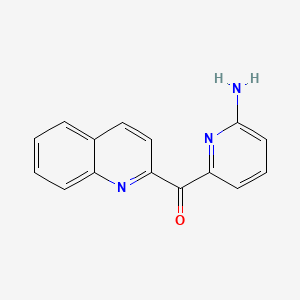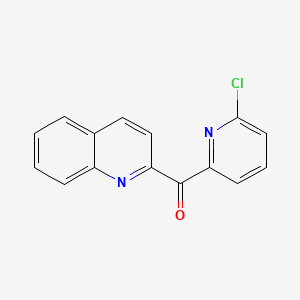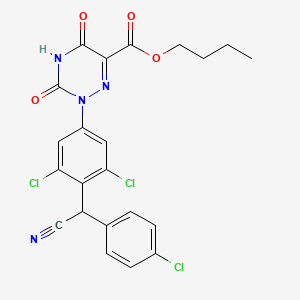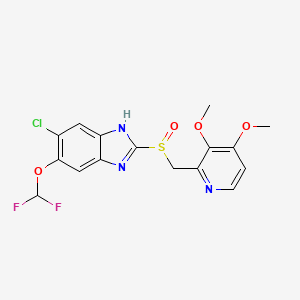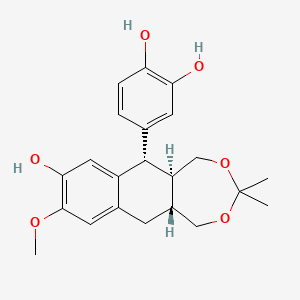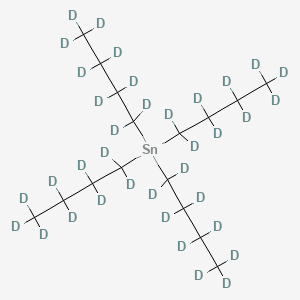
3-(1-Naphthalenyloxy)-1,2-propanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Naphthalenyloxy)-1,2-propanediol-d5: is a deuterated derivative of 3-(1-Naphthalenyloxy)-1,2-propanediol. This compound is often used as an analytical standard in various scientific research applications due to its unique chemical properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 typically involves the deuteration of 3-(1-Naphthalenyloxy)-1,2-propanediol. The process includes the substitution of hydrogen atoms with deuterium, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The naphthalenyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 is used as an analytical standard for various chromatographic and spectroscopic analyses due to its stability and well-defined structure .
Biology: The compound is utilized in biological studies to investigate metabolic pathways and enzyme interactions, particularly those involving deuterated compounds .
Medicine: In medical research, it serves as a reference standard for the development and validation of analytical methods used in pharmacokinetics and drug metabolism studies .
Industry: Industrially, it is employed in the synthesis of other complex organic molecules and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
- 3-(1-Naphthalenyloxy)-1,2-propanediol
- Propranolol Hydrochloride
- Propanolol glycol
Comparison: Compared to its non-deuterated counterpart, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 offers enhanced stability and different kinetic properties due to the presence of deuterium. This makes it particularly valuable in studies requiring precise analytical measurements and in understanding isotope effects in chemical reactions .
Properties
CAS No. |
69533-57-9 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
223.283 |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
InChI Key |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Synonyms |
3-(1-Naphthyloxy)-1,2-propanediol-d5; 1-(α-Naphthoxy)-2,3-propylene Glycol-d5; 3-(α-Naphthoxy)-1,2-propanediol-d5; 3-(α-Naphthoxy)-1,2-propylene Glycol-d5; Propranolol Glycol-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



